(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone
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Overview
Description
(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone is a chemical compound with the molecular formula C13H12ClNOS It is a member of the thiophene family, characterized by a thiophene ring substituted with amino, dimethyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-4,5-dimethylthiophene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and carbonyl groups may form hydrogen bonds with target proteins, while the thiophene ring may participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: Similar structure but with a different position of the chlorine atom.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains a nitro group instead of dimethyl groups on the thiophene ring.
Uniqueness
(2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both amino and chlorophenyl groups provides a versatile platform for further functionalization and exploration in various research fields.
Properties
CAS No. |
50508-65-1 |
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Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-5-3-4-6-10(9)14/h3-6H,15H2,1-2H3 |
InChI Key |
LERBRJLVKFXYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=CC=C2Cl)N)C |
Origin of Product |
United States |
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